2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry as kinase inhibitors. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocycle, and a trifluoromethylphenyl group, which enhances its pharmacokinetic properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the cyclin-dependent kinase (cdk) 4/cyclin d1 complex .
Mode of Action
It can be inferred from similar compounds that it may inhibit the phosphorylation of a protein substrate mediated by the cdk4/cyclin d1 complex .
Biochemical Pathways
Inhibition of the cdk4/cyclin d1 complex, as seen in similar compounds, can affect cell cycle progression .
Result of Action
Similar compounds have shown promising cytotoxicity against tested cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 4-amino-1H-pyrazole-3-carboxamide with formamide under acidic conditions.
Thioether Formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol, such as 2-mercaptoacetic acid, in the presence of a base like sodium hydride to form the thioether linkage.
Amidation: The final step involves the coupling of the thioether intermediate with 2-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine core, potentially converting it to an alcohol.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the trifluoromethylphenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its kinase inhibitory activity. Kinases are enzymes that play crucial roles in cell signaling, and inhibitors of these enzymes are important in the treatment of diseases like cancer.
Medicine
In medicine, the compound’s potential as an anticancer agent is of significant interest. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications where specific biological activities are required.
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A well-known kinase inhibitor with a similar pyrazolo[3,4-d]pyrimidine core.
Sorafenib: Another kinase inhibitor that targets multiple kinases involved in cancer.
Linifanib: A kinase inhibitor that binds to the ATP pocket of VEGFR.
Uniqueness
What sets 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. The trifluoromethylphenyl group also improves its pharmacokinetic properties, making it a more effective therapeutic agent.
Properties
IUPAC Name |
2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-14(16,17)8-3-1-2-4-9(8)19-10(23)6-25-13-20-11-7(5-18-22-11)12(24)21-13/h1-5H,6H2,(H,19,23)(H2,18,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGZRADHZYXRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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